molecular formula C6H2Cl2N4 B12985458 5,8-Dichloropyrimido[4,5-d]pyridazine

5,8-Dichloropyrimido[4,5-d]pyridazine

Cat. No.: B12985458
M. Wt: 201.01 g/mol
InChI Key: QPZOCKQQSLNVNI-UHFFFAOYSA-N
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Description

5,8-Dichloropyrimido[4,5-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N4. It belongs to the class of pyridazines, which are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloropyrimido[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of malononitrile with phenyl isothiocyanate in the presence of sodium hydride in dimethylformamide (DMF). This reaction produces an intermediate, which is then further reacted with additional phenyl isothiocyanate to form the desired compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloropyrimido[4,5-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride, phenyl isothiocyanate, and dimethylformamide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5,8-Dichloropyrimido[4,5-d]pyridazine involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which can modulate the activity of its targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,8-Dichloropyrimido[4,5-d]pyridazine include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine and relugolix .

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and material properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C6H2Cl2N4

Molecular Weight

201.01 g/mol

IUPAC Name

5,8-dichloropyrimido[4,5-d]pyridazine

InChI

InChI=1S/C6H2Cl2N4/c7-5-3-1-9-2-10-4(3)6(8)12-11-5/h1-2H

InChI Key

QPZOCKQQSLNVNI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=NN=C2Cl)Cl

Origin of Product

United States

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